molecular formula C21H23NO3 B1325677 3-Carboethoxy-3'-pyrrolidinomethyl benzophenone CAS No. 898770-04-2

3-Carboethoxy-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325677
M. Wt: 337.4 g/mol
InChI Key: AZHOJVUWBRQDOC-UHFFFAOYSA-N
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Description

3-Carboethoxy-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 . It is a complex organic molecule that contains a total of 50 bonds, including 27 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The molecule also contains 1 five-membered ring (pyrrolidine), 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 1 aliphatic tertiary amine .


Molecular Structure Analysis

The molecular structure of 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone is characterized by several key features. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring is a benzophenone moiety, which consists of two aromatic rings connected by a carbonyl group. The molecule also contains a carboethoxy group, which is an ester functional group consisting of a carbonyl group attached to an ethoxy group .

Scientific Research Applications

Photocatalytic Degradation

  • BP-3, a structural relative of 3-Carboethoxy-3'-pyrrolidinomethyl benzophenone, has been studied for its degradation under various conditions. PbO/TiO2 and Sb2O3/TiO2 photocatalysts were synthesized and used for the photocatalytic degradation of BP-3, showing complete degradation under certain conditions, indicating potential environmental applications for related compounds in mitigating organic pollutant impacts (Wang et al., 2019).

Oxidation Processes

  • The oxidation of BP-3 in water by potassium permanganate was investigated, revealing that hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage are mainly involved in the oxidation process. This study provides a foundation for understanding the chemical behavior of benzophenone derivatives in water treatment processes (Cao et al., 2021).

Endocrine Disrupting Effects

  • The occurrence of BP-3 in personal care products and its potential endocrine-disrupting effects have been documented, highlighting the need for understanding the environmental and health impacts of benzophenone derivatives. These studies provide insights into the human exposure routes and potential health implications (Liao & Kannan, 2014).

Impact on Aquatic Ecosystems

  • The presence of BP-3 in water environments and its impact on aquatic ecosystems have been a subject of concern. Studies have explored its physicochemical properties, environmental occurrence, and toxic effects, providing a comprehensive understanding of the risks associated with BP-3 in aquatic ecosystems. This research is crucial for assessing the environmental impact of benzophenone derivatives (Kim & Choi, 2014).

Safety And Hazards

The safety and hazards associated with 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone are not specified in the retrieved sources. As with any chemical compound, appropriate safety precautions should be taken when handling this substance .

properties

IUPAC Name

ethyl 3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHOJVUWBRQDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643189
Record name Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-04-2
Record name Ethyl 3-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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